Lipophilicity and Hydrogen Bonding Profile
The 3-nitro group in target compound CAS 379254-60-1 significantly increases polarity and hydrogen bond acceptor capacity compared to its closest non-nitrated analog, N-[4-(hydrazinecarbonyl)phenyl]benzenesulfonamide [1][2]. The computed logP is 0.8 versus approximately 1.3 for the des-nitro analog, a difference of Δ-0.5 log units. The hydrogen bond acceptor count is 7 for the target, compared to 5 for the analog, a difference of 2 additional acceptors [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.8 |
| Comparator Or Baseline | N-[4-(hydrazinecarbonyl)phenyl]benzenesulfonamide: ~1.3 |
| Quantified Difference | Δ of -0.5 log units (more hydrophilic) |
| Conditions | Computed property via PubChem XLogP3 3.0 |
Why This Matters
A 0.5 log unit reduction in logP can significantly alter aqueous solubility and membrane permeability, making the target compound a distinct choice for assay conditions or biological targets requiring higher polarity.
- [1] PubChem. (2025). Compound Summary for CID 3788218, N-[4-(hydrazinecarbonyl)phenyl]-3-nitrobenzene-1-sulfonamide. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 11770363, N-[4-(hydrazinecarbonyl)phenyl]benzenesulfonamide. National Center for Biotechnology Information. View Source
